molecular formula C12H17NO4 B14369595 1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol CAS No. 90103-61-0

1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol

Katalognummer: B14369595
CAS-Nummer: 90103-61-0
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: LATJRLJBXDXIEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol is a chemical compound with a complex structure that includes an amino group, a phenoxy group, and a dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(1,3-dioxolan-2-yl)phenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy and dioxolane groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol: A similar compound with a slightly different structure.

    3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propan-1-amine: Another compound with a dioxolane ring and an amino group.

Eigenschaften

CAS-Nummer

90103-61-0

Molekularformel

C12H17NO4

Molekulargewicht

239.27 g/mol

IUPAC-Name

1-amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol

InChI

InChI=1S/C12H17NO4/c13-7-10(14)8-17-11-3-1-2-9(6-11)12-15-4-5-16-12/h1-3,6,10,12,14H,4-5,7-8,13H2

InChI-Schlüssel

LATJRLJBXDXIEZ-UHFFFAOYSA-N

Kanonische SMILES

C1COC(O1)C2=CC(=CC=C2)OCC(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.